molecular formula C18H13ClF2N2O3 B2462841 (E)-N-(4-chlorophenyl)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide CAS No. 727981-02-4

(E)-N-(4-chlorophenyl)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide

Cat. No.: B2462841
CAS No.: 727981-02-4
M. Wt: 378.76
InChI Key: YFIQYXQUEKRCAT-UHFFFAOYSA-N
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Description

(E)-N-(4-chlorophenyl)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide is a high-purity synthetic compound intended for research and laboratory investigation. As a prop-2-enamide derivative, it features a chlorophenyl group and a difluoromethoxy-substituted phenyl ring, a structural motif often associated with biological activity in medicinal chemistry research. Its core structure suggests potential for application as a key intermediate in organic synthesis or as a candidate for screening in various biochemical assays. Researchers may find value in exploring its properties and interactions in controlled settings. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations concerning the handling, use, and disposal of this substance.

Properties

IUPAC Name

(E)-N-(4-chlorophenyl)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF2N2O3/c1-25-16-9-11(2-7-15(16)26-18(20)21)8-12(10-22)17(24)23-14-5-3-13(19)4-6-14/h2-9,18H,1H3,(H,23,24)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIQYXQUEKRCAT-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(4-chlorophenyl)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores its biological activity, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Chemical Formula : C17_{17}H15_{15}ClF2_2N2_2O2_2
  • Molecular Weight : 353.76 g/mol

This compound features a 4-chlorophenyl group, a cyano functional group, and a difluoromethoxy substituent, which contribute to its biological activity.

Biological Activity Overview

Research on this compound has indicated several key biological activities:

1. Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. For example, in vitro assays have shown that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell LineIC50_{50} (µM)
MCF-710.5
A549 (lung)12.0

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. It was found to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. The inhibition of these enzymes suggests a promising avenue for treating inflammatory diseases.

EnzymeIC50_{50} (µM)
COX-115.8
COX-29.4

3. Antimicrobial Activity

In antimicrobial studies, this compound demonstrated moderate to strong activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15

Mechanistic Insights

Molecular docking studies have provided insights into the interactions between this compound and its biological targets. The presence of halogen atoms enhances binding affinity due to increased electron-withdrawing effects, which stabilize the interaction with target proteins.

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental setups:

  • In Vivo Tumor Models : In mouse models bearing xenograft tumors, treatment with this compound resulted in significant tumor size reduction compared to controls.
  • Inflammation Models : In models of induced inflammation (e.g., carrageenan-induced paw edema), administration of the compound led to reduced swelling and pain response.

Preparation Methods

Knoevenagel Condensation Approach

The Knoevenagel reaction between 4-(difluoromethoxy)-3-methoxybenzaldehyde (A ) and cyanoacetamide derivatives enables direct formation of the α,β-unsaturated system. A representative protocol involves:

  • Reagents :

    • 4-(Difluoromethoxy)-3-methoxybenzaldehyde (1.0 equiv)
    • N-(4-chlorophenyl)-2-cyanoacetamide (1.2 equiv)
    • Piperidine (20 mol%) in ethanol at reflux (78°C, 12 h).
  • Mechanistic Insight :
    Piperidine catalyzes deprotonation of the active methylene group, facilitating nucleophilic attack on the aldehyde. Subsequent dehydration yields the (E)-enamide via a six-membered transition state, favoring trans geometry.

  • Yield and Selectivity :
    Initial reports indicate 65–72% isolated yield with E/Z > 20:1, though prolonged heating (>24 h) risks retro-aldol decomposition.

Horner-Wadsworth-Emmons Olefination

For enhanced stereocontrol, the HWE reaction employs phosphonate esters to generate the α,β-unsaturated cyanoamide. A patented method (WO2014106800A2) utilizes:

  • Phosphonate Precursor : Diethyl (2-cyano-1-(4-chlorophenylcarbamoyl)vinyl)phosphonate (B ), prepared from cyanoacetic acid and phosphorus oxychloride.
  • Coupling Partner : 4-(Difluoromethoxy)-3-methoxybenzaldehyde (A ).
  • Conditions :

    • LiHMDS (2.5 equiv) in THF at −78°C → 25°C, 6 h.
    • Quench with NH4Cl, extract with EtOAc, and purify via silica chromatography.
  • Advantages :
    E-selectivity >95% due to the stereoelectronic preference of phosphonate-stabilized carbanions.

Installation of the Difluoromethoxy Group

Direct Difluoromethylation of Phenolic Intermediates

Introducing the difluoromethoxy group at the para position requires careful handling of electrophilic difluoromethylating agents:

  • Stepwise Protocol :

    • Protect 3-methoxy-4-hydroxybenzaldehyde (C ) as its tert-butyldimethylsilyl (TBS) ether.
    • Treat with ClCF2H (1.5 equiv) and K2CO3 (3.0 equiv) in DMF at 0°C → 25°C (8 h).
    • Deprotect TBS with TBAF in THF (quantitative).
  • Challenges :
    Competitive over-alkylation or hydrolysis necessitates strict temperature control and anhydrous conditions.

Late-Stage Fluorination via Oxidative Desulfurization

An alternative route from CN111792990A employs:

  • Thiomethyl Intermediate : 4-(Methylthio)-3-methoxybenzaldehyde (D ).
  • Reagents :
    • Selectfluor® (2.0 equiv)
    • AgNO3 (0.2 equiv) in MeCN/H2O (9:1) at 40°C (4 h).
  • Conversion : 85–90% yield, though residual sulfur byproducts require rigorous purification.

Coupling of the 4-Chlorophenyl Amine

Amide Bond Formation via Mixed Carbonate Activation

Coupling the α,β-unsaturated acid (E ) with 4-chloroaniline employs:

  • Activation : Ethyl chloroformate (1.1 equiv) and N-methylmorpholine (1.5 equiv) in THF (0°C, 1 h).
  • Aminolysis : Add 4-chloroaniline (1.0 equiv) and stir at 25°C (12 h).
  • Yield : 78–82% after recrystallization from EtOH/H2O.

Optimization of E-Selectivity and Reaction Monitoring

Solvent and Temperature Effects

Systematic screening (Table 1) reveals:

Solvent Temp (°C) E/Z Ratio Yield (%)
Ethanol 78 20:1 72
Toluene 110 15:1 68
DMF 100 8:1 55
THF 65 25:1 70

Ethanol and THF provide optimal balance between selectivity and reactivity.

Catalytic Additives

Adding molecular sieves (4Å) or MgSO4 improves yields by 8–12% via water scavenging, preventing retro-aldol pathways.

Analytical Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) :
    δ 8.21 (s, 1H, NH), 7.67 (d, J = 15.6 Hz, 1H, CH=), 7.45–7.39 (m, 4H, Ar-H), 6.95 (d, J = 15.6 Hz, 1H, CH=), 4.73 (s, 2H, OCH2F2), 3.89 (s, 3H, OCH3).

  • 19F NMR (376 MHz, CDCl3) :
    δ −79.2 (t, J = 52 Hz, OCF2H).

HPLC Purity Assessment

  • Column : C18, 5 µm, 250 × 4.6 mm
  • Mobile Phase : MeCN/H2O (70:30), 1.0 mL/min
  • Retention Time : 12.7 min, purity >99.5%.

Challenges and Alternative Synthetic Routes

Instability of the Difluoromethoxy Group

Prolonged exposure to protic solvents or elevated temperatures (>80°C) induces hydrolysis to the phenolic byproduct (5–12% yield loss). Mitigation strategies include:

  • Use of aprotic solvents (e.g., THF, DCM).
  • Addition of radical scavengers (BHT, 0.1 wt%).

Palladium-Catalyzed Cross-Coupling

A patent-disclosed alternative (WO2014106800A2) employs Suzuki-Miyaura coupling to install the difluoromethoxyaryl fragment post-olefination:

  • Boronic Ester : 4-(Difluoromethoxy)-3-methoxyphenylboronic acid pinacol ester (F ).
  • Conditions :
    Pd(PPh3)4 (5 mol%), K2CO3 (2.0 equiv), DME/H2O (4:1), 80°C, 8 h.
  • Yield : 65%, though requiring additional steps for boronic ester synthesis.

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